

Medium-Ring Lactam Spectral Analysis: A Guide to Azecan-2-one (Pelargolactam)

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Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

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Executive Summary

Azecan-2-one (also known as pelargolactam or 2-azacyclodecanone) represents a critical structural class in heterocyclic chemistry: the medium-sized ring (8–11 atoms). Unlike small-ring lactams (e.g.,

-caprolactam) which exist exclusively in the cis-amide conformation, or large-ring lactams which adopt the trans-conformation, **azecan-2-one** exists as a dynamic equilibrium of trans- and cis-rotamers in solution.

This guide provides a detailed spectral analysis of **azecan-2-one**, emphasizing the diagnostic NMR signatures arising from this conformational flexibility. It compares these features against standard 7-, 8-, and 12-membered alternatives to aid in structural elucidation and purity assessment.

Compound Profile

Property	Detail
IUPAC Name	Azecan-2-one
Common Names	Pelargolactam, 2-Azacyclodecanone, 9-Aminononanoic acid lactam
CAS Number	665-03-2
Molecular Formula	C H NO
Molecular Weight	155.24 g/mol
Ring Size	10-membered (Medium Ring)
Key Structural Feature	Amide bond rotamerism (cis/trans equilibrium)

Spectral Analysis: ¹H and ¹³C NMR Data

¹H NMR Spectral Characteristics (400 MHz, CDCl₃)

The proton NMR spectrum of **azecan-2-one** is characterized by broad signals at room temperature due to the slow interconversion between cis and trans conformers.

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity & Assignment Notes
NH	Amide Proton	5.80 – 7.50	Broad singlet. Highly concentration and temperature dependent. In trans-isomers, this signal is typically shielded relative to cis-isomers.
H-3	-CH (C=O)	2.20 – 2.45	Multiplet. Deshielded by the adjacent carbonyl. Often appears as a broadened triplet due to ring flexibility.
H-10	-CH (N)	3.20 – 3.60	Multiplet. Deshielded by the adjacent nitrogen. The chemical shift is diagnostic for ring size; medium rings show distinct broadening here.
H-4 to H-9	Bulk CH	1.30 – 1.80	Overlapping Multiplets. The "hump" characteristic of medium cycloalkane derivatives.

Expert Insight (Dynamic NMR):

- At 25°C: The spectrum represents a weighted average, predominantly the trans-isomer (~90-95%) with a minor cis-isomer component.

- At -100°C: The exchange freezes, resolving distinct signals for cis and trans conformers.
- Above 90°C: Coalescence occurs, resulting in sharp, averaged signals.[1]

13C NMR Spectral Characteristics (100 MHz, CDCl₃)

Carbon NMR provides the most definitive confirmation of the ring size and oxidation state.

Position	Carbon Type	Chemical Shift (, ppm)	Assignment Notes
C-2	Carbonyl (C=O)	175.0 – 178.0	Characteristic lactam carbonyl. Slightly upfield compared to small rings due to reduced ring strain in the trans-conformer.
C-10	-CH (N)	40.0 – 45.0	Deshielded by nitrogen. Position varies significantly between cis and trans forms in low-temp spectra.
C-3	-CH (C=O)	36.0 – 38.0	Deshielded by carbonyl.
C-4 to C-9	Bulk CH	20.0 – 30.0	Clustered methylene signals.

Comparative Analysis: Ring Size Effects

The following table contrasts **azecan-2-one** with its homologs, highlighting how ring size dictates the amide conformation and resulting spectral complexity.

Feature	-Caprolactam (7-Membered)	Azocan-2-one (8-Membered)	Azecan-2-one (10-Membered)	Lauro lactam (12-Membered)
Dominant Conformer	Cis (Exclusive)	Cis (Major) / Trans (Minor)	Trans (Major) / Cis (Minor)	Trans (Exclusive)
¹ H NMR (RT)	Sharp, well-resolved	Broadened (exchange)	Broadened (exchange)	Sharp, well-resolved
-N Proton Shift	~3.2 ppm	~3.3 ppm	~3.2 - 3.6 ppm	~3.1 ppm
Carbonyl ¹³ C Shift	~179 - 180 ppm	~178 ppm	~176 ppm	~174 ppm
Ring Strain	High (rigid)	High (medium strain)	Moderate (flexible)	Low (flexible)

Key Takeaway: **Azecan-2-one** sits at the "tipping point" of conformational inversion. While 7-membered rings are rigid cis, and 12-membered are rigid trans, the 10-membered ring's ability to access both states (with trans dominance) creates its unique, often broadened, spectral signature at room temperature.

Experimental Protocols

Synthesis via Beckmann Rearrangement

The most authoritative route to **azecan-2-one** is the Beckmann rearrangement of cyclodecanone oxime.

Protocol:

- Oxime Formation: React cyclodecanone (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in ethanol/water. Reflux for 2 hours. Cool, filter the precipitate, and recrystallize from ethanol to obtain cyclodecanone oxime.
- Rearrangement: Dissolve cyclodecanone oxime (1.0 eq) in anhydrous ether or acetonitrile.
- Catalyst Addition: Add thionyl chloride (SOCl₂)

) or Cyanuric Chloride (cat.) dropwise at 0°C.

- Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC (disappearance of oxime).
- Workup: Pour into ice water. Neutralize with NaHCO

. Extract with CH

Cl

.

- Purification: Recrystallize from hexane/ethyl acetate to yield pure **azecan-2-one**.

NMR Sample Preparation for Conformational Analysis

To resolve the cis/trans equilibrium, Variable Temperature (VT) NMR is required.

- Solvent Choice: Use CD

Cl

(Dichloromethane-d₂) or Toluene-d₈ for low-temperature work (down to -100°C). Use DMSO-d₆ or C

D

Cl

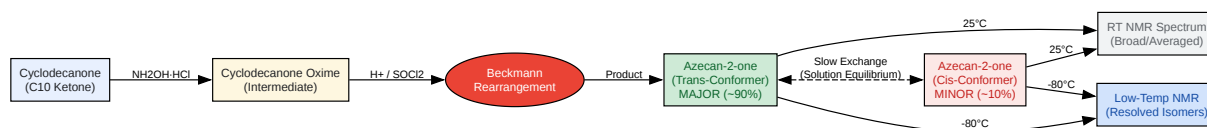
for high-temperature coalescence studies (>100°C).

- Concentration: Prepare a 20-30 mg/mL solution. High concentrations may induce intermolecular hydrogen bonding, shifting the NH peak.
- Acquisition:
 - Experiment 1 (RT): Standard ¹H/¹³C. Note line broadening.
 - Experiment 2 (Low T): Cool to -80°C. Observe splitting of signals into major (trans) and minor (cis) sets.

Structural & Mechanistic Visualization[1]

Synthesis & Isomerization Workflow

The following diagram illustrates the synthesis pathway and the conformational equilibrium central to the NMR analysis.



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Caption: Synthesis of **azecan-2-one** via Beckmann rearrangement and its temperature-dependent conformational equilibrium detectable by NMR.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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